Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
CAS No.:
Cat. No.: VC17481330
Molecular Formula: C15H27NO4
Molecular Weight: 285.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H27NO4 |
|---|---|
| Molecular Weight | 285.38 g/mol |
| IUPAC Name | tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
| Standard InChI | InChI=1S/C15H27NO4/c1-14(2,3)20-13(18)16-8-6-15(7-9-16)5-4-12(10-17)11-19-15/h12,17H,4-11H2,1-3H3 |
| Standard InChI Key | XNNXRCUXOYWTRS-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CCC(CO2)CO)CC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound contains a spiro[5.5]undecane core, where two cyclohexane rings share a single atom (spiro carbon). Key substituents include:
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A 1-oxa (oxygen) atom in one ring.
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A 9-aza (tert-butyl carbamate-protected nitrogen) in the second ring.
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A 3-hydroxymethyl (-CH2OH) group on the oxygen-containing ring.
This configuration introduces significant steric hindrance and hydrogen-bonding capabilities, influencing its reactivity and solubility .
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
The compound is typically synthesized via a multi-step sequence:
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Spirocyclization: A Dieckmann cyclization or acid-catalyzed ring closure forms the spiro[5.5] framework.
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Functionalization:
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Purification: Chromatographic techniques (e.g., HPLC) achieve >97% purity, as seen in analogous compounds .
Challenges in Scale-Up
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Steric effects: The spiro structure complicates crystallization, necessitating specialized solvents like 2-methyltetrahydrofuran .
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Oxidative stability: The hydroxymethyl group requires inert atmospheres during storage to prevent degradation .
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Water solubility | 12 mg/L (logP = 1.8) | Estimated via ChemAxon |
| Melting point | 98–102°C (decomposes) | Differential scanning calorimetry |
| pKa (amine) | ~7.2 | Potentiometric titration |
The Boc group enhances lipid solubility, making the compound suitable for blood-brain barrier penetration in drug candidates .
Biological and Pharmacological Relevance
Drug Intermediate Applications
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Neurological agents: Structural analogs serve as σ-1 receptor modulators for neuropathic pain (e.g., analogs in ).
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Antivirals: Spirocyclic amines inhibit viral proteases by mimicking tetrahedral transition states .
Table 2: Bioactivity Data from Analogous Compounds
| Target | IC50 (nM) | Assay Type | Source Compound |
|---|---|---|---|
| σ-1 Receptor | 14.2 | Radioligand binding | CID 92135519 |
| HIV-1 protease | 230 | Fluorescent substrate | CID 66701044 |
Industrial and Research Applications
Pharmaceutical Development
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Parallel synthesis: Used to generate combinatorial libraries for high-throughput screening .
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Prodrug design: The Boc group enables controlled release of primary amines in vivo .
Material Science
Future Directions
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Synthetic methodology: Developing enantioselective spirocyclization techniques to access stereopure batches.
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Targeted delivery: Conjugating the hydroxymethyl group to antibody-drug conjugates (ADCs) for oncology.
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